1-methyl-1H-1,3-benzodiazole-4-carbaldehyde
Description
1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde (C₉H₈N₂O, molecular weight: 160.17 g/mol) is a heterocyclic aldehyde featuring a benzodiazole core (a fused benzene and diazole ring system) substituted with a methyl group at the 1-position and a formyl (-CHO) group at the 4-position . The diazole ring contains two nitrogen atoms at positions 1 and 3, distinguishing it from benzimidazoles (which have a fused benzene and imidazole ring with two adjacent nitrogen atoms). This compound is a building block in medicinal chemistry and materials science, though its specific applications require further exploration .
Properties
IUPAC Name |
1-methylbenzimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-9-7(5-12)3-2-4-8(9)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYODQVTZJOWTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314969-59-9 | |
| Record name | 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde typically involves the cyclization of N-methyl-o-phenylenediamine with formic acid or its derivatives. One common method includes dissolving N-methyl-o-phenylenediamine in an aqueous solution of formic acid and heating the mixture under reflux conditions . After cooling, the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 1-Methyl-1H-1,3-benzodiazole-4-carboxylic acid.
Reduction: 1-Methyl-1H-1,3-benzodiazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde exhibit notable antimicrobial properties. These compounds have been evaluated for their effectiveness against various pathogens, showing promising results in inhibiting bacterial growth .
Anticancer Activity
Research has indicated that this compound and its derivatives possess anticancer activity. For instance, certain synthesized derivatives have been tested against cancer cell lines, revealing their potential as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the benzodiazole ring can enhance biological activity.
Data Tables
The following table summarizes key synthesis methods and yields for 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde derivatives:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Sodium Borohydride Reduction | 94 | Ethanol at room temperature |
| Reaction with Triacetoxyborohydride | 80 | CH2Cl2 at room temperature |
| Microwave-Assisted Synthesis | 75 | Solvent-free conditions |
Case Study 1: Antimicrobial Evaluation
In a recent study published in a peer-reviewed journal, a series of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that specific substitutions on the benzodiazole ring significantly enhanced their efficacy against Gram-positive bacteria .
Case Study 2: Anticancer Research
Another research project focused on the anticancer properties of these compounds involved testing them against several cancer cell lines. The study concluded that certain derivatives exhibited cytotoxic effects comparable to known chemotherapeutic agents, leading to further investigations into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function . The exact molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Pyrazole-4-Carbaldehyde Derivatives
- Example : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₂N₂O₂, MW: 276.29 g/mol)
- Structural Differences :
- The pyrazole core has one nitrogen atom at position 1 and two adjacent nitrogen atoms (positions 2 and 3).
- Substituted with a benzoyl group at position 1 and a phenyl group at position 3.
Triazole Derivatives
- Example : 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde (C₄H₅N₃O, MW: 111.10 g/mol)
- Structural Differences :
- The triazole core has three consecutive nitrogen atoms.
- Smaller molecular size compared to benzodiazole derivatives.
Benzimidazole Analogues
Physicochemical and Spectral Comparisons
Table 1: Key Physicochemical Properties
Key Observations:
- The aldehyde group in pyrazole derivatives shows consistent IR absorption (1647–1680 cm⁻¹) and ¹H NMR signals (δ 9.1–10.0 ppm), similar to triazoles but distinct from benzodiazoles (data pending).
Biological Activity
1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde features a benzodiazole ring with a methyl group at the nitrogen position and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, such as oxidation to form 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid or reduction to yield 1-methyl-1H-1,3-benzodiazole-4-methanol.
The biological activity of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of various biochemical pathways. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its observed biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde. In vitro evaluations have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
|---|---|---|
| Staphylococcus aureus | 50 μg/ml | Ampicillin: 100 μg/ml |
| Escherichia coli | 25 μg/ml | Ciprofloxacin: 25 μg/ml |
| Candida albicans | 250 μg/ml | Griseofulvin: 500 μg/ml |
These findings indicate that the compound exhibits promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde has also been explored. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Comparison Drug IC50 (μM) |
|---|---|---|
| MCF-7 (Breast cancer) | 15.3 | Doxorubicin: 10 |
| A549 (Lung cancer) | 17.5 | Cisplatin: 12 |
| HepG2 (Liver cancer) | 22.0 | Sorafenib: 20 |
These results suggest that the compound can effectively reduce cell viability in cancer cells, indicating its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde in specific applications:
- Antiviral Activity : A study reported that derivatives of this compound exhibited antiviral properties against respiratory syncytial virus (RSV), highlighting its versatility beyond antibacterial and anticancer applications .
- Inhibition Studies : Research involving enzyme inhibition showed that certain derivatives could effectively inhibit specific targets associated with cancer progression and microbial resistance, suggesting a multifaceted approach to drug development .
Comparative Analysis with Related Compounds
When compared to structurally similar compounds such as 2-methyl-1H-benzimidazole-4-carbaldehyde, the presence of the methyl group at the nitrogen atom in 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde significantly influences its reactivity and biological activity. This structural feature may result in enhanced pharmacokinetic properties and increased efficacy against targeted diseases .
Q & A
Q. What are the key physicochemical properties of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde, and how are they experimentally validated?
The compound has a molecular formula of C₉H₈N₂O, molecular weight of 160.17 g/mol, and a melting point of 162°C . Characterization typically involves:
- Elemental analysis (C, H, N) to confirm purity.
- Spectroscopic techniques : NMR (¹H/¹³C) for structural elucidation and IR to identify the aldehyde functional group (C=O stretch ~1700 cm⁻¹).
- Mass spectrometry for molecular ion confirmation.
Q. What synthetic routes are available for 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde?
Common methods include:
- Vilsmeier–Haack reaction : Chlorination of a pyrazolone precursor followed by formylation (e.g., using DMF/POCl₃) .
- Nucleophilic substitution : Reaction of a halogenated precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with a phenol derivative under basic conditions (K₂CO₃, DMF, 80–100°C) .
- Oxidation : Controlled oxidation of a methyl group to aldehyde using MnO₂ or Ru-based catalysts .
Q. How is the purity of this compound assessed in synthetic workflows?
- Chromatography : HPLC or TLC with UV detection to monitor reaction progress.
- Melting point analysis : Sharp melting points (e.g., 162°C) indicate high crystallinity and purity .
- X-ray crystallography : Single-crystal analysis confirms structural integrity (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde?
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and torsion angles. Use programs like SHELXL for refinement and ORTEP-3 for visualization .
- Validation tools : Check for geometric outliers (e.g., using PLATON) and ensure R-factors < 5% .
- Example: A related pyrazole-carbaldehyde structure showed planar geometry at the aldehyde group, confirmed by SCXRD .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Solvatochromic analysis : Evaluate solvent effects on UV-Vis absorption to understand charge-transfer behavior .
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) for drug discovery applications .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures.
- 2D NMR techniques : HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) .
Q. What strategies mitigate challenges in crystallizing 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde?
- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
- Seeding : Introduce pre-formed crystals to induce nucleation.
- Temperature gradients : Slow cooling from saturation point improves crystal quality .
Methodological Considerations
Q. What are best practices for handling air-sensitive intermediates in its synthesis?
- Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar) during reactions involving aldehydes.
- Store products under vacuum or in sealed containers with desiccants .
Q. How to address low yields in nucleophilic substitution reactions for this compound?
- Optimize base strength (e.g., switch from K₂CO₃ to Cs₂CO₃ for better deprotonation).
- Increase reaction time/temperature (e.g., 24 hours at 100°C in DMF) .
- Use phase-transfer catalysts (e.g., TBAB) to enhance solubility of phenolic nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
